(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane
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Overview
Description
(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane is a chemical compound known for its unique structure and properties It consists of a phosphane group bonded to a 2-methyl-4-phenylbutan-2-yl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 2-methyl-4-phenylbutan-2-yl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or toluene, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Scientific Research Applications
(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new catalysts and polymers.
Mechanism of Action
The mechanism by which (2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. The molecular targets and pathways involved vary based on the specific reaction or process it is used in.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Diphenylphosphine: A simpler analog with two phenyl groups and one hydrogen atom.
(2-Methyl-4-phenylbutan-2-yl)phosphane: Similar structure but with different substituents.
Uniqueness
(2-Methyl-4-phenylbutan-2-yl)(diphenyl)phosphane is unique due to its specific combination of substituents, which can influence its reactivity and the stability of the complexes it forms. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
828282-52-6 |
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Molecular Formula |
C23H25P |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2-methyl-4-phenylbutan-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C23H25P/c1-23(2,19-18-20-12-6-3-7-13-20)24(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,18-19H2,1-2H3 |
InChI Key |
LPXNVYKZXGXJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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